(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

Peptide Synthesis Fmoc SPPS Click Chemistry

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a δ‑azido‑L‑ornithine (n=4) building block that combines standard Fmoc/tBu SPPS compatibility with an orthogonal azide handle for CuAAC or Staudinger ligation. Unlike γ‑azido (n=3) or ε‑azido (n=5) analogues, the four‑carbon side chain provides an intermediate linker length, enabling precise tuning of triazole geometry and peptide conformation in EGFR dimerization mimics and SAR studies. Supplied with ≥97% HPLC purity, stable to 20% piperidine and TFA, and available from multiple commercial sources with ambient shipment.

Molecular Formula C20H20N4O4
Molecular Weight 380,4 g/mole
CAS No. 1097192-04-5
Cat. No. B557399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Azido-2-(Fmoc-amino)pentanoic acid
CAS1097192-04-5
SynonymsN-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-norvaline; (S)-2-(9-Fluoren-ylmethyloxycarbonylamino)-5-azidopentanoic acid; (S)-Fmoc-2-amino-5-azido-pentanoic acid; Fmoc-L-azidoornitine; Fmoc-L-delta-azidoornithine; Fmoc-Orn(N3); Fmoc-L-Orn(N3)
Molecular FormulaC20H20N4O4
Molecular Weight380,4 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1
InChIKeyTVPIDQLSARDIPX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Azido-2-(Fmoc-amino)pentanoic acid (1097192-04-5): Overview and Identity for Peptide Synthesis Procurement


(S)-5-Azido-2-(Fmoc-amino)pentanoic acid (CAS 1097192-04-5), also known as Fmoc-5-azido-L-norvaline or Fmoc-L-δ-azidoornithine, is a protected, non-natural L-amino acid derivative of ornithine. It is classified as a Fmoc-protected ω-azido amino acid building block with the molecular formula C₂₀H₂₀N₄O₄ and a molecular weight of 380.40 g/mol . The compound incorporates an α-amine-protecting Fmoc group and a δ-azido side chain, specifically designed for use in standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols [1].

Why (S)-5-Azido-2-(Fmoc-amino)pentanoic acid Cannot Be Interchanged with Other Fmoc-ω-Azido Amino Acids


Although the class of Nα-Fmoc-protected ω-azido-L-amino acids shares the same orthogonal protection strategy for SPPS [1], substitution among members of this class fails due to differences in side-chain length and structure that directly affect peptide conformation, bioactivity, and conjugation geometry. The δ-azido ornithine derivative ((S)-5-Azido-2-(Fmoc-amino)pentanoic acid) contains a four-carbon side chain (n=4) terminating in the azido group, distinguishing it from analogs such as the γ-azido homologue (Fmoc-4-azido-L-homoalanine, n=3) and the ε-azido lysine derivative (Fmoc-azidolysine, n=5) [2]. These structural variations influence linker length, spatial orientation, and cyclization efficiency in peptide and protein engineering applications [3]. The quantitative differentiation evidence presented below provides the scientific basis for compound-specific selection over generic alternatives.

Quantitative Differentiation Evidence for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid: Synthesis Yields, Conformational Properties, and Side-Chain Orthogonality


In-House Synthesis Feasibility and Comparative Yield of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid

A 2017 study demonstrated that (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (δ-azido L-ornithine) can be synthesized in multigram quantities within one to two weeks at user-friendly costs, comparable to other ω-azido amino acids in the same series [1]. This validated synthetic route provides procurement flexibility when commercial supply is constrained, with the study reporting detailed protocols for in-house preparation of five Fmoc azido amino acids including the target compound [1].

Peptide Synthesis Fmoc SPPS Click Chemistry Non-Natural Amino Acid Synthesis

Side-Chain Length-Dependent Conformational Properties of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid in Peptides

The δ-azido side chain of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (n=4 methylene units between α-carbon and azido group) provides distinct conformational properties compared to shorter or longer homologues. In a study of EGFR dimerization arm mimics, this compound (designated Anv) was incorporated alongside the γ-azido homolog (Aha, n=3) and ε-azido homolog (Anl, n=5) into peptide sequences with varying linker lengths and positioning of azide and alkyne amino acids [1]. The distinct side-chain lengths of each homolog enable differential spatial positioning of the reactive azido group, which is critical for controlling cyclization geometry and subsequent peptide bioactivity [1][2].

Peptide Conformation Linker Geometry Cyclic Peptides Protein Engineering

Orthogonal Stability of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid in Standard Fmoc SPPS Conditions

The side-chain azido group of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid exhibits complete stability to 20% piperidine (standard Fmoc deprotection) and trifluoroacetic acid (TFA, standard resin cleavage), as documented in vendor technical specifications and primary literature . This orthogonal stability profile allows the compound to be incorporated into standard Fmoc/tBu SPPS workflows without special handling or deviation from established protocols . The azido group can subsequently be reduced to a primary amine on the solid phase or in solution using thiols or phosphines, or engaged directly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide cyclization and bioconjugation .

Fmoc SPPS Orthogonal Protection Peptide Chemistry Azide Stability

Analytical Purity Specifications and Vendor Comparisons for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid

Commercial suppliers of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid report HPLC purity specifications ranging from ≥95.0% to ≥99%, with the highest documented purity of ≥99% (Assay by titration, HPLC) reported for the Ná-Fmoc-Nδ-azido-L-ornithine catalog item from BOC Sciences . This level of purity exceeds the ≥95.0% minimum required for reliable Fmoc SPPS applications and provides an additional quality margin for demanding research applications .

Quality Control Peptide Synthesis Reagents HPLC Purity Procurement Specifications

Validated Application Scenarios for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid Based on Quantitative Evidence


Fmoc Solid-Phase Peptide Synthesis of Branched, Cyclic, and Side-Chain Modified Peptides

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid serves as a fully compatible building block in standard Fmoc/tBu SPPS protocols for synthesizing branched, cyclic, and side-chain modified peptides [1]. The orthogonal stability of the δ-azido group to piperidine (20% in DMF) and TFA (cleavage cocktail) enables seamless integration into automated peptide synthesizers without workflow modification [1][2]. Following chain assembly and cleavage, the azido group can be reduced to a primary amine using thiols or phosphines, or engaged in CuAAC click chemistry for on-resin or solution-phase cyclization and bioconjugation [1][3].

Peptide Cyclization via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for EGFR Dimerization Mimics

This compound (designated Anv) has been specifically employed as a non-natural amino acid building block in the design and synthesis of EGFR dimerization arm mimics, where it functions as the azide component in on-resin CuAAC-mediated cyclization prior to cleavage [1]. The δ-azido side-chain length (n=4) provides intermediate spatial positioning relative to γ-azido (n=3) and ε-azido (n=5) homologues, enabling fine-tuning of triazole cross-link geometry and peptide conformation in structure-activity relationship studies [1][2].

Preparation of 'Clickable' Peptides and Peptide-Protein Conjugates via Bioorthogonal Chemistry

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, as part of the ω-azido-L-amino acid homologous series, enables the synthesis of 'clickable' peptides for subsequent bioconjugation applications [1]. The Fmoc-protected ω-azido building blocks are compatible with Fmoc/tBu SPPS and provide a robust azide handle for strain-promoted or Cu(I)-catalyzed cycloaddition with alkyne-modified biomolecules, fluorophores, or surfaces [1][2]. The δ-azido derivative is particularly suited when a specific four-carbon linker length between the peptide backbone and the conjugation site is required [1].

In-House Synthesis of Azidopeptides for Cost-Sensitive and Custom Peptide Projects

The optimized synthetic protocol for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (δ-azido L-ornithine) enables in-house preparation at multigram scale within one to two weeks [1]. This validated synthetic route is documented in peer-reviewed literature and provides a cost-effective alternative to commercial procurement for research groups requiring large quantities of the building block for extensive peptide libraries or custom azidopeptide projects [1][2]. The protocol includes detailed procedures for achieving high purity suitable for demanding SPPS applications [1].

Technical Documentation Hub

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